molecular formula C27H20O2 B14656271 2,2,4,4-Tetraphenyloxetan-3-one CAS No. 40112-59-2

2,2,4,4-Tetraphenyloxetan-3-one

Cat. No.: B14656271
CAS No.: 40112-59-2
M. Wt: 376.4 g/mol
InChI Key: CTQPTQOIDHWLEY-UHFFFAOYSA-N
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Description

2,2,4,4-Tetraphenyloxetan-3-one is an organic compound with a unique structure characterized by a four-membered oxetane ring substituted with four phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetraphenyloxetan-3-one typically involves the cyclization of appropriate precursors. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes. This reaction can be carried out under UV light in the presence of a photosensitizer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetraphenyloxetan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2,4,4-Tetraphenyloxetan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential use in drug development.

    Industry: It is explored for applications in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetraphenyloxetan-3-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The phenyl groups can participate in π-π interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-3-pentanone: Similar in structure but with methyl groups instead of phenyl groups.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a four-membered ring but different substituents.

Uniqueness

2,2,4,4-Tetraphenyloxetan-3-one is unique due to its combination of an oxetane ring and phenyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

CAS No.

40112-59-2

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

2,2,4,4-tetraphenyloxetan-3-one

InChI

InChI=1S/C27H20O2/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-27(25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

CTQPTQOIDHWLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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